molecular formula C18H21N3OS2 B2710829 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide CAS No. 392320-98-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide

Cat. No.: B2710829
CAS No.: 392320-98-8
M. Wt: 359.51
InChI Key: IFNMIAOEPYCWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide is a synthetic hybrid compound designed for pharmaceutical and biological research. Its structure incorporates two pharmacologically significant moieties: the rigid, lipophilic adamantane group and the 1,3,4-thiadiazole heterocycle, which is known to be a bioisostere of pyrimidine bases found in nucleic acids . This molecular architecture is of high interest in medicinal chemistry, particularly in the development of novel antitumor agents. The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of therapeutic activities, including marked antimicrobial, anti-trypanosomal, and anticancer effects . Furthermore, the adamantane unit is recognized for its diverse biological activities, which include documented antiviral properties . Research into analogous compounds demonstrates that the fusion of such bioactive components into a single molecule can yield substances with potent inhibitory activity against various cancer cell lines, as well as antibacterial and anti-inflammatory effects . This compound is presented as a chemical tool for researchers investigating new therapeutic agents, with potential applications in oncology, infectious diseases, and inflammation research. It is provided For Research Use Only.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMIAOEPYCWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or arylated thiadiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) logP Key Features
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide C₁₉H₂₃N₃OS₂ Thiophene-2-carboxamide, methyl group N/A* ~6.5 (estimated) Moderate lipophilicity, balanced steric bulk
(1R,5S)-N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide () C₂₃H₃₀N₃OS Bicyclic monoterpene 240.2 (decomposes) 7.8 High rigidity, low solubility due to adamantane + bicyclic group
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide () C₂₃H₃₁N₃OS Adamantane-1-carboxamide N/A 7.11 Extreme lipophilicity, potential bioavailability challenges
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide () C₁₉H₂₀ClN₃OS 3-Chlorobenzamide N/A 6.3 Electron-withdrawing Cl enhances stability but reduces solubility
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide () C₃₃H₃₁N₃O₂S Benzoyl, benzyl groups N/A 8.5+ High steric hindrance, likely poor pharmacokinetics

Notes:

  • The target compound’s logP is estimated based on thiophene’s moderate hydrophobicity compared to adamantane-rich analogs.
  • Melting Points : Adamantane derivatives with rigid substituents (e.g., bicyclic terpenes) exhibit higher melting points .

Crystallographic and Noncovalent Interactions

  • Hydrogen Bonding : In adamantane-thiadiazole derivatives, N–H⋯N hydrogen bonds stabilize crystal packing (). The target compound’s methyl group may reduce H-bonding capacity compared to unmethylated analogs .
  • Hydrophobic Interactions : Adamantane’s rigid structure promotes hydrophobic stacking, critical for membrane penetration .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features:

  • Adamantane moiety : Known for its rigidity and ability to enhance pharmacological properties.
  • Thiadiazole ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Carboxamide group : Implicated in various biological activities through interactions with enzymes and receptors.

Cytotoxicity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HepG21.16
MCF-70.86
SK-OV-319.5
K562 (Bcr-Abl+)7.4

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating a series of adamantane-based thiadiazoles:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
MRSA12
Pseudomonas aeruginosa15
E. coli10

These results indicate that the compound is more potent than standard antibiotics like ampicillin and streptomycin against certain resistant strains.

The proposed mechanism of action for this compound involves:

  • Interaction with Protein Targets : The adamantane structure allows the compound to fit into specific binding sites on proteins or enzymes.
  • Inhibition of Enzyme Activity : The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells by disrupting microtubule dynamics and inducing cell cycle arrest.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Study on HepG2 Cells : A derivative exhibited an IC50 value of 1.16 µM against HepG2 cells, demonstrating strong antiproliferative activity.
  • Antimicrobial Evaluation : A series of compounds based on the thiadiazole structure showed enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics.
  • In Vivo Studies : Preliminary animal studies indicated favorable pharmacokinetic profiles for derivatives of this compound, suggesting potential for further development as therapeutic agents.

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